molecular formula C10H15NO B14720487 Cyclopentanamine, 2-(2-furanylmethyl)- CAS No. 18134-25-3

Cyclopentanamine, 2-(2-furanylmethyl)-

Cat. No.: B14720487
CAS No.: 18134-25-3
M. Wt: 165.23 g/mol
InChI Key: BQCDOVRAZHBFED-UHFFFAOYSA-N
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Description

Cyclopentanamine, 2-(2-furanylmethyl)- is an organic compound with the molecular formula C10H15NO It is a derivative of cyclopentanamine, where a furan ring is attached to the cyclopentane ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanamine, 2-(2-furanylmethyl)- typically involves the reaction of cyclopentanone with furfurylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of Cyclopentanamine, 2-(2-furanylmethyl)- may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The product is then purified using techniques such as distillation or recrystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanamine, 2-(2-furanylmethyl)- undergoes several types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form various oxygenated derivatives.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Oxygenated derivatives of the furan ring.

    Reduction: Saturated derivatives of the cyclopentane ring.

    Substitution: Various substituted amines depending on the electrophile used.

Scientific Research Applications

Cyclopentanamine, 2-(2-furanylmethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopentanamine, 2-(2-furanylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylamine: A simpler analog without the furan ring.

    Furfurylamine: Contains the furan ring but lacks the cyclopentane structure.

    2-Furanylmethylamine: Similar structure but with different substituents.

Uniqueness

Cyclopentanamine, 2-(2-furanylmethyl)- is unique due to the presence of both the cyclopentane and furan rings, which confer distinct chemical and biological properties

Properties

CAS No.

18134-25-3

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-(furan-2-ylmethyl)cyclopentan-1-amine

InChI

InChI=1S/C10H15NO/c11-10-5-1-3-8(10)7-9-4-2-6-12-9/h2,4,6,8,10H,1,3,5,7,11H2

InChI Key

BQCDOVRAZHBFED-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)N)CC2=CC=CO2

Origin of Product

United States

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